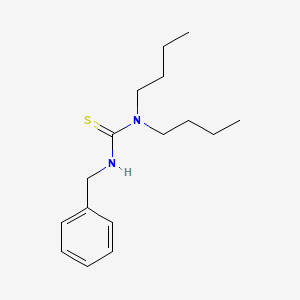
N'-Benzyl-N,N-dibutylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzyl-N,N-dibutylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Benzylamine with Carbon Disulfide: One common method involves the reaction of benzylamine with carbon disulfide in the presence of alumina.
Reaction of Benzylamine and Benzyl Isothiocyanate: Another method involves the reaction of benzylamine with benzyl isothiocyanate.
Industrial Production Methods
Industrial production methods for N’-benzyl-N,N-dibutylthiourea often involve large-scale synthesis using the above-mentioned routes. The reactions are typically optimized for higher yields and purity, and the products are subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N’-Benzyl-N,N-dibutylthiourea can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions involve the conversion of the thiourea group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N’-Benzyl-N,N-dibutylthiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-benzyl-N,N-dibutylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dibutylthiourea: A closely related compound with similar structural features but lacking the benzyl group.
N,N’-Diethylthiourea: Another thiourea derivative with ethyl groups instead of butyl groups.
Uniqueness
N’-Benzyl-N,N-dibutylthiourea is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66030-30-6 |
|---|---|
Molecular Formula |
C16H26N2S |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
3-benzyl-1,1-dibutylthiourea |
InChI |
InChI=1S/C16H26N2S/c1-3-5-12-18(13-6-4-2)16(19)17-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3,(H,17,19) |
InChI Key |
QYVWYPQWSRKHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
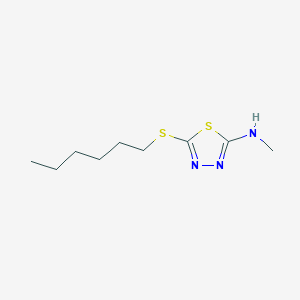

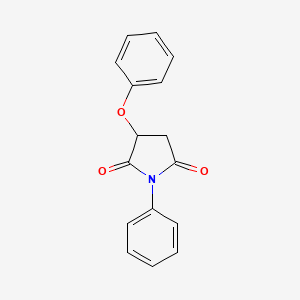
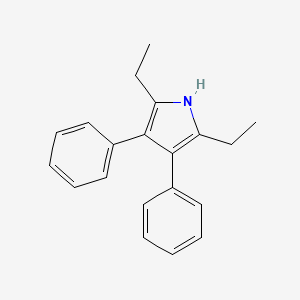
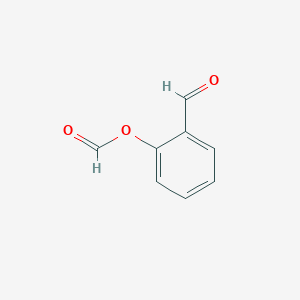
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
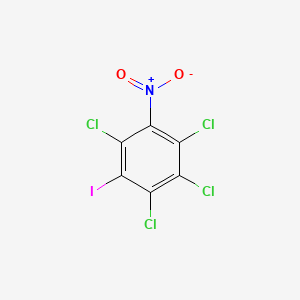
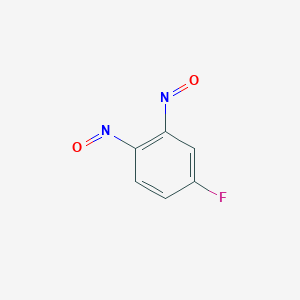
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)

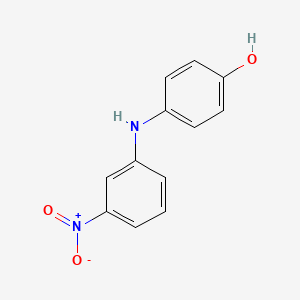
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
